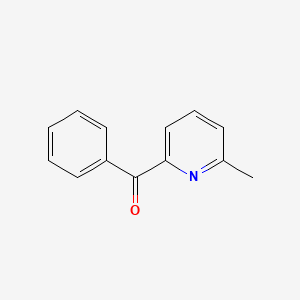
Ethyl 5-methylthiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-methylthiazole-4-carboxylate is a chemical compound with the CAS Number: 61323-26-0 . Its IUPAC name is ethyl 5-methyl-1,3-thiazole-4-carboxylate . The molecular weight of this compound is 171.22 .
Synthesis Analysis
While specific synthesis methods for Ethyl 5-methylthiazole-4-carboxylate were not found, a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been synthesized from ethyl acetoacetate and N-bromosuccinimide in dichloromethane .Molecular Structure Analysis
The InChI code for Ethyl 5-methylthiazole-4-carboxylate is 1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 5-methylthiazole-4-carboxylate is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C . .Wissenschaftliche Forschungsanwendungen
Ethyl 5-methylthiazole-4-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Medicinal Chemistry and Drug Synthesis: Ethyl 5-methylthiazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic analogues with therapeutic roles. These include antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents. The compound’s derivatives have shown significant antileukemic activity on human cells and exhibit promising antineoplastic potential .
Antimicrobial and Antimycobacterial Activities: Thiazolyl triazole derivatives synthesized from Ethyl 5-methylthiazole-4-carboxylate have been reported to produce antimycobacterial and antimicrobial activities, highlighting its potential in combating infectious diseases .
Drug Development and Antineoplastic Potential: Derivatives of Ethyl 5-methylthiazole-4-carboxylate have been utilized in the development of drugs with antineoplastic potential. This includes the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil, an antibiotic used to treat bacterial infections .
Synthesis of Thiazolyl α-Aminophosphonate Derivatives: A new class of thiazolyl α-aminophosphonate derivatives has been synthesized using Ethyl 5-methylthiazole-4-carboxylate. These compounds have undergone cytotoxic evaluation and molecular docking studies to assess their potential as therapeutic agents .
Organic Reaction Enhancement Method (MORE): Ethyl 5-methylthiazole-4-carboxylate can be used in the microwave organic reaction enhancement method (MORE) for the synthesis of thiazolyl triazole derivatives, which simplifies the process and reduces reaction times .
Pharmacological Evaluation: The compound is involved in the synthesis of novel triazole derivatives for pharmacological evaluation, contributing to the discovery and development of new drugs with various therapeutic effects .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 5-methylthiazole-4-carboxylate is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact interaction of Ethyl 5-methylthiazole-4-carboxylate with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLCJGSEPTCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486327 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylthiazole-4-carboxylate | |
CAS RN |
61323-26-0 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














